4,5,6-trichloro-3-hydroxypyridine-2-carbonitrile
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Overview
Description
4,5,6-Trichloro-3-hydroxypyridine-2-carbonitrile is a chemical compound with the molecular formula C6HCl3N2O It is a derivative of pyridine, characterized by the presence of three chlorine atoms, a hydroxyl group, and a nitrile group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-trichloro-3-hydroxypyridine-2-carbonitrile typically involves the chlorination of 3-hydroxypyridine-2-carbonitrile. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic substitution, where chlorine atoms replace hydrogen atoms on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4,5,6-Trichloro-3-hydroxypyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine group.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace chlorine atoms.
Major Products Formed
Oxidation: Formation of 4,5,6-trichloro-3-pyridinecarboxaldehyde.
Reduction: Formation of 4,5,6-trichloro-3-hydroxypyridine-2-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4,5,6-Trichloro-3-hydroxypyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,5,6-trichloro-3-hydroxypyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
3,5,6-Trichloro-2-pyridinol: Similar structure but lacks the nitrile group.
2-Chloro-3-hydroxypyridine: Contains only one chlorine atom and lacks the nitrile group.
3,4,5-Trichloropyridine: Lacks the hydroxyl and nitrile groups.
Uniqueness
4,5,6-Trichloro-3-hydroxypyridine-2-carbonitrile is unique due to the combination of three chlorine atoms, a hydroxyl group, and a nitrile group on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2129510-88-7 |
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Molecular Formula |
C6HCl3N2O |
Molecular Weight |
223.4 |
Purity |
95 |
Origin of Product |
United States |
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